1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid
Description
1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group at the 4-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-3-8(13)2-1-7(9)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOLJAFSJBKKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride from 2-chloro-4-fluorotoluene through chlorination.
Imidazole Formation: The benzyl chloride derivative is then reacted with imidazole in the presence of a base such as potassium carbonate to form 1-(2-chloro-4-fluorobenzyl)-1H-imidazole.
Carboxylation: The final step involves the carboxylation of the imidazole derivative using carbon dioxide under high pressure and temperature conditions to yield 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include substituted imidazole derivatives, oxidized or reduced imidazole compounds, and esterified products.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid include other imidazole derivatives such as:
- 1-(2-chlorobenzyl)-1H-imidazole-4-carboxylic acid
- 1-(4-fluorobenzyl)-1H-imidazole-4-carboxylic acid
- 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both chloro and fluoro substituents in 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid provides a unique combination of electronic effects, enhancing its potential as a versatile compound in various applications.
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C11H9ClF N2O2
- Molecular Weight : 248.65 g/mol
- CAS Number : 84946-20-3
The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation. The presence of chlorine and fluorine substituents on the benzyl group enhances the compound's lipophilicity, potentially improving its cellular uptake and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2-Chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid | Staphylococcus aureus | 15 |
| 1-(2-Chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid | Escherichia coli | 20 |
These results suggest that the compound could be further explored as a potential antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. A notable study assessed its impact on human leukemia cells:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 12.5 |
| U937 (Lymphoma) | 10.0 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its mechanisms and potential therapeutic applications.
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives, including 1-(2-chloro-4-fluorobenzyl)-1H-imidazole-4-carboxylic acid. The study demonstrated that this compound inhibited cell proliferation in leukemia cell lines through apoptosis induction mechanisms.
Study 2: Antimicrobial Effectiveness
A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical isolates of bacteria. The results indicated that the compound showed significant inhibition against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
